Atorvastatin Lactam Lactone
Description
Contextualization within Atorvastatin (B1662188) Chemical Landscape and Metabolic Pathways
Atorvastatin Lactam Lactone is a lactone derivative of atorvastatin. smolecule.com It is formed through an intramolecular esterification where the carboxylic acid group and a hydroxyl group on the heptanoic acid side chain of atorvastatin react. This structural relationship is fundamental to its chemical behavior and metabolic fate.
In the body, atorvastatin undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. This process leads to the formation of several active and inactive metabolites. This compound is considered a major metabolite of atorvastatin. biosynth.com The study of this lactone is crucial for a comprehensive understanding of atorvastatin's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs the development of more effective drug delivery systems. smolecule.com
Significance as a Key Metabolite and Process-Related Impurity in Atorvastatin Production
Beyond its role as a metabolite, this compound is also recognized as a process-related impurity in the synthesis of atorvastatin. biosynth.comchemicalbook.combiosynth.com Its formation can occur during various stages of the manufacturing process, and its presence in the final drug product is closely monitored to ensure purity and quality. Regulatory bodies like the United States Pharmacopeia (USP) provide reference standards for Atorvastatin Pyrrolidone Lactone to be used in analytical method development, validation, and quality control during the production of atorvastatin. synzeal.comsynzeal.com
The following table summarizes the key identifiers for this compound:
| Identifier | Value | Source(s) |
| Chemical Name | 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxamide | pharmaffiliates.comsynzeal.com |
| Synonyms | This compound, Atorvastatin Pyrrolidone Lactone | pharmaffiliates.comsynzeal.com |
| CAS Number | 906552-19-0, 1795791-15-9 | pharmaffiliates.combiosynth.com |
| Molecular Formula | C₃₃H₃₃FN₂O₅ | |
| Molecular Weight | 556.62 g/mol |
Fundamental Interconversion Dynamics with Atorvastatin Hydroxy Acid in Various Media
A critical aspect of this compound's chemistry is its reversible interconversion with its corresponding open-ring form, Atorvastatin Hydroxy Acid. This dynamic equilibrium is highly dependent on the pH of the surrounding medium.
Acidic Conditions: In an acidic environment, the equilibrium favors the closed-ring lactone form.
Alkaline/Physiological Conditions: Under alkaline or physiological pH, the equilibrium shifts towards the open-ring, pharmacologically active hydroxy acid form. smolecule.com
This pH-dependent hydrolysis is a key factor in the prodrug-like behavior of the lactone, where it is converted to the active form within the body. smolecule.com The interconversion can be influenced by various factors in different media, including temperature and the presence of enzymes.
The table below outlines the conditions favoring each form:
| Condition | Favored Form | Significance | Source(s) |
| Acidic pH | This compound (closed-ring) | Stability during certain manufacturing and storage conditions. | smolecule.com |
| Alkaline/Physiological pH | Atorvastatin Hydroxy Acid (open-ring) | Conversion to the active form in the body. | smolecule.com |
The study of these interconversion dynamics is essential for developing stable formulations of atorvastatin and for understanding its pharmacokinetic and pharmacodynamic profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQXFHKZVGEEE-ZHHXWWMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@@H]5C[C@H](CC(=O)O5)O)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Atorvastatin Lactam Lactone
Diverse Synthetic Pathways for Lactam Lactone Formation
The creation of the atorvastatin (B1662188) lactam lactone structure is achieved through several advanced synthetic routes. These pathways often emphasize stereoselectivity and efficiency, employing both chemical and biological catalysts.
Chemoenzymatic and Stereoselective Synthesis Strategies
Chemoenzymatic methods are prominent in the synthesis of atorvastatin intermediates, prized for their high stereoselectivity. researchgate.net These strategies often utilize aldolases, particularly 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), to establish the crucial chiral centers of the heptanoic acid side chain. researchgate.netgoogle.com One such process involves an aldolase-catalyzed condensation to create a chiral lactol intermediate, which possesses the desired stereochemistry for atorvastatin. google.com
The stereoselective synthesis of the lactone moiety has also been accomplished starting from D-Glucose, which serves as an inexpensive and readily available chiral precursor. researchgate.net This approach leverages reactions like Wittig olefination and acid-catalyzed lactonization to achieve the desired stereochemistry. researchgate.net Enzymes such as lipases have also been explored for the stereoselective acylation of precursor molecules, contributing to the synthesis of chiral building blocks. scispace.com
Table 1: Chemoenzymatic and Stereoselective Synthesis Approaches
| Method | Key Features | Starting Material Example | Enzyme/Catalyst Example | Ref. |
|---|---|---|---|---|
| Aldolase-Catalyzed Synthesis | Enantioselective formation of chiral side chain intermediates. | Acetaldehyde (B116499) and Chloroacetaldehyde | 2-deoxyribose-5-phosphate aldolase (DERA) | researchgate.netgoogle.com |
| Chiron Approach | Utilizes a chiral pool starting material for stereocontrol. | D-Glucose | --- | researchgate.net |
| Lipase-Mediated Acylation | Stereoselective acylation to create chiral precursors. | N-benzyl-5-hydroxy-4-(hydroxymethyl)pentanamide | Candida antarctica lipase (B570770) B (CAL-B) | scispace.com |
Multicomponent Reactions, Including Hantzsch-Type and High-Speed Vibration Milling Applications
Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like atorvastatin lactam lactone by combining three or more reactants in a single step. google.com The Hantzsch pyrrole (B145914) synthesis, a classic MCR, has been adapted for this purpose. mdpi.comnih.gov
Table 2: Multicomponent Reaction Strategies
| Reaction Type | Conditions | Key Reactants | Overall Yield | Ref. |
|---|---|---|---|---|
| Hantzsch Pyrrole Synthesis | High-Speed Vibration Milling (HSVM) | 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, 1-(4-fluorophenyl)-2-iodo-2-phenylethanone | 38% | scienceopen.com |
| Ugi Four-Component Reaction | Room Temperature in TFE | p-fluorobenzaldehyde, functionalized amine, convertible isocyanide, isobutyric acid | N/A (forms key intermediate) | nih.gov |
Specialized Approaches for Pyrrole and Lactone Ring Construction, e.g., Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone in the industrial production of atorvastatin and its lactone form. researchgate.netnih.gov This reaction constructs the central pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine. nih.gov In the context of atorvastatin lactone synthesis, a highly substituted 1,4-diketone is reacted with a chiral primary amine that carries the precursor to the dihydroxyheptanoic acid side chain. nih.govbiomolther.org The reaction is typically catalyzed by an acid, such as pivalic acid, and often involves azeotropic distillation to remove water and drive the reaction to completion. biomolther.org
Following the Paal-Knorr condensation, subsequent steps are required to form the lactone ring. This usually involves the deprotection of protecting groups on the side chain, such as an acetal, followed by hydrolysis of an ester and finally, acid-catalyzed lactonization to yield the final this compound. biomolther.org
Precursor Chemistry and Intermediate Reaction Sequences
The synthesis of this compound relies on a series of carefully orchestrated reactions involving key precursors and intermediates. These sequences are designed to build the molecule step-by-step, ensuring the correct stereochemistry and functional group arrangement.
Aldolase-Catalyzed Condensations and Subsequent Oxidation Steps
A key chemoenzymatic route to statin intermediates involves the use of 2-deoxyribose-5-phosphate aldolase (DERA). nih.govnih.gov This enzyme catalyzes a tandem aldol (B89426) reaction between acetaldehyde and a second aldehyde, such as chloroacetaldehyde, to form a 6-carbon lactol intermediate. google.comnih.gov This enzymatic step is highly stereoselective, establishing two crucial stereocenters with excellent enantiomeric and diastereomeric excess. nih.gov
The resulting lactol is often unstable and is directly subjected to an oxidation step to form a more stable lactone. nih.govresearchgate.net This oxidation can be achieved using chemical reagents like sodium hypochlorite (B82951) in acetic acid. nih.gov The integration of the enzymatic aldol condensation with a subsequent chemical oxidation provides a practical and scalable route to key chiral lactone building blocks for statin synthesis. nih.govnih.gov A mutant DERA, Ser238Asp, has also been utilized to prepare β-hydroxy-δ-lactol synthons, which are key intermediates for atorvastatin synthesis. researchgate.net
Table 3: Aldolase-Catalyzed Intermediate Synthesis
| Enzyme | Substrates | Intermediate Product | Subsequent Step | Ref. |
|---|---|---|---|---|
| DERA | Acetaldehyde, Chloroacetaldehyde | (3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexose (lactol) | Oxidation to chlorolactone | nih.govnih.gov |
| DERA | Pyrrole aldehyde | Pyrrole lactol | Oxidation to pyrrole lactone | google.com |
Catalytic Dehydrogenation and Lactonization Routes
An alternative pathway following the aldolase-catalyzed formation of a lactol intermediate involves catalytic dehydrogenation. google.comgoogle.com This process converts the lactol into the corresponding carboxylic acid. google.com The dehydrogenation can be performed using catalysts such as Platinum on carbon (Pt/C) in the presence of air or oxygen as the terminal oxidant, typically under controlled pH conditions (around pH 7 to 10). google.comgoogle.com
Once the carboxylic acid is formed, it undergoes lactonization to yield the desired lactone ring. google.com This cyclization is generally acid-catalyzed, employing acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TSA). google.com This sequence of aldolase-catalyzed condensation, catalytic dehydrogenation, and acid-catalyzed lactonization represents a viable chemoenzymatic route to the lactone intermediate. google.comgoogle.com
Derivatization from Hydroxyatorvastatin Species
The formation of this compound from its corresponding hydroxy acid precursors is a chemically significant transformation, primarily achieved through an intramolecular cyclization reaction. This process, known as esterification, involves the reaction of the terminal carboxylic acid group with the hydroxyl group on the heptanoic acid side chain, resulting in the formation of a stable six-membered ring and the elimination of a water molecule. tutorchase.com
In both biological and synthetic contexts, ortho- and para-hydroxy atorvastatin, which are metabolites of atorvastatin, exist in a state of equilibrium with their respective lactone forms. researchgate.netresearchgate.net This interconversion is a key aspect of atorvastatin's metabolic pathway. The cyclization to the lactone can be induced under specific laboratory conditions. For instance, a common synthetic route involves the treatment of a de-protected diol intermediate (a hydroxy-species of atorvastatin) with dilute acid and mild heating. biomolther.org This acid-catalyzed dehydration shifts the equilibrium towards the formation of the cyclic lactone.
Another documented method involves the selective oxidation of an Atorvastatin lactol precursor. The lactol, which contains a hemiacetal group, is a cyclic hydroxy-species. Its oxidation, for example using manganese dioxide (MnO2) in acetone, effectively converts the hydroxyl group into a carbonyl group, yielding the final this compound with high efficiency. rsc.org This specific transformation highlights a direct derivatization from a cyclic hydroxylated intermediate to the target lactone.
The general principle of this intramolecular cyclization is fundamental in organic synthesis and is illustrated by the conversion of the open-chain hydroxy acid to the lactone under dehydrating conditions, often facilitated by heat and an acid catalyst. tutorchase.comyoutube.com
Influence of Reaction Conditions on this compound Purity and Yield
The purity and yield of this compound are highly dependent on the specific reaction conditions employed during its synthesis, particularly in the critical cyclization step. Key parameters include pH, temperature, solvent, and the presence of catalysts.
pH: The pH of the reaction medium is a critical factor governing the equilibrium between the hydroxy acid and lactone forms. Acidic conditions (pH below 4) generally favor the formation and stability of the lactone ring. google.com Conversely, alkaline or even neutral conditions (pH > 6) promote the hydrolysis of the lactone back to its open-chain hydroxy acid form, thereby reducing the yield of the desired product. emrespublisher.commdpi.com Studies have shown that the conversion of the lactone to the hydroxy acid is strongly pH-dependent, whereas the reverse cyclization is less influenced by pH changes. nih.gov Therefore, maintaining a controlled acidic environment is crucial for maximizing lactone yield.
Temperature: Temperature plays a dual role in the synthesis. Mild heating is often necessary to provide the activation energy for the intramolecular esterification and to facilitate the removal of water, which drives the reaction toward the lactone product. tutorchase.combiomolther.org One process specifies stirring the reaction mixture at 75-85°C for an extended period to ensure complete cyclization. google.com However, excessive temperatures can lead to degradation of the product and the formation of impurities. emrespublisher.com
The following tables provide a summary of research findings on synthetic conditions and their influence on product outcomes.
Table 1: Research Findings on Synthetic Conditions for this compound Formation
| Precursor Species | Reagents / Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Deprotected Diol Acid | Dilute Hydrochloric Acid | Toluene (B28343) | Mild Heating / Reflux | 89% | biomolther.org |
| Atorvastatin Lactol | Manganese Dioxide (MnO2) | Acetone | 25°C | 95% | rsc.org |
| Acetonide Ester Intermediate (post-hydrolysis) | Acidification | Toluene | 75-85°C, then reflux | 63% | google.com |
Table 2: Influence of Reaction Parameters on this compound Purity and Yield
| Parameter | Observation | Impact on Purity / Yield | Reference |
|---|---|---|---|
| pH | Acidic conditions (pH < 4) favor the lactone, while alkaline conditions (pH > 6) cause hydrolysis to the acid form. | Maximizes yield by preventing hydrolysis of the lactone ring. | google.comemrespublisher.commdpi.com |
| Solvent Choice | Use of toluene allows for azeotropic removal of water. | Drives reaction equilibrium towards lactone formation, increasing yield. | google.com |
| Residual Methanol (B129727) | Presence of methanol from prior steps leads to methyl ester impurity formation. | Reducing residual methanol to <0.4% w/v minimizes the key methyl ester impurity to ≤0.1%, improving purity and overall yield. | google.com |
| Purification Method | Crude product slurried with toluene for 4 hours. | Achieved 98.1% purity by HPLC. | biomolther.org |
| Enantiomeric Purity | In some enzymatic processes for precursors, operating at yields >40% can decrease enantiomeric purity. | High yields may compromise the stereochemical purity of the precursor, affecting the final product. | mdpi.com |
Stability and Degradation Pathways of Atorvastatin Lactam Lactone
Hydrolytic Interconversion Dynamics
The interconversion between atorvastatin's active hydroxy acid form and its inactive lactone form is a well-documented, pH-dependent process. sci-hub.semdpi.com This dynamic equilibrium is crucial in understanding the compound's behavior in different environments.
pH-Dependent Equilibria and Kinetic Studies of Lactonization-Hydrolysis
The equilibrium between the lactone and hydroxy acid forms of atorvastatin (B1662188) is significantly influenced by pH. sci-hub.semdpi.com Under acidic conditions (pH < 6), a reversible equilibrium is established that favors the hydroxy acid form. sci-hub.se As the pH increases to neutral and alkaline conditions (pH ≥ 7), the equilibrium shifts dramatically, with the ring-opened hydroxy acid form becoming predominant. mdpi.com In fact, at a pH greater than 6, the equilibrium is often undetectable and strongly favors the hydroxy acid. sci-hub.semdpi.com
Kinetic studies reveal that the interconversion rates are also pH-dependent. At a low pH of 2, the interconversion in both directions is rapid, reaching an equilibrium mixture within hours. mdpi.com However, increasing the pH to 4.5 leads to a significant reduction in the rate constants for both lactonization and hydrolysis, prolonging the time to reach equilibrium. mdpi.com Under alkaline conditions, such as at pH 9.5, the lactone form undergoes complete conversion to the hydroxy acid form within a few hours. mdpi.com
The pKa of atorvastatin's carboxylic acid group is reported to be 4.46. google.com This value is a key determinant in the pH-dependent behavior of the molecule.
Interactive Data Table: pH-Dependent Rate Constants for Atorvastatin Interconversion
| pH | Reaction | Rate Constant (k) | Equilibrium State |
| < 6 | Reversible Interconversion | Varies | Favors Hydroxy Acid Form |
| 2 | Rapid Interconversion | ~0.14 h⁻¹ (hydrolysis) | Equilibrium mixture of lactone and acid |
| 4.5 | Slow Interconversion | Reduced rate constants | Equilibrium mixture of lactone and acid |
| > 6 | --- | --- | Predominantly Hydroxy Acid Form |
| 7 | --- | Negligible lactonization | Predominantly Hydroxy Acid Form |
| 9.5 | Complete Hydrolysis | --- | Complete conversion to Hydroxy Acid Form |
Activation Energy Barriers and Catalytic Influences on Interconversion
Theoretical studies using density functional theory (DFT) have provided insights into the energy barriers of the lactonization-hydrolysis interconversion. nih.govrsc.org A one-step, direct interconversion between the hydroxy acid and lactone forms is considered unfavorable under physiological conditions due to a high activation energy barrier of approximately 35 kcal/mol. nih.govresearchgate.net
However, under acidic conditions, the activation energy barrier for hydrolysis is about 19 kcal/mol. nih.govresearchgate.net In basic conditions, this barrier is significantly lower, at approximately 6 kcal/mol, facilitating the hydrolysis of the lactone. nih.govresearchgate.net The energy gain for hydrolysis in basic conditions is substantial, around 18 kcal/mol, further explaining the shift in equilibrium towards the hydroxy acid form at higher pH. nih.govrsc.org In the presence of a carboxylic acid, the equilibrium is only slightly shifted towards the lactone, with an energy difference of about 4 kcal/mol between the substrate and product. nih.govrsc.org
The presence of certain cyclodextrins can also influence the hydrolysis rate. For instance, HPβCD has been observed to accelerate lactone hydrolysis, while RMβCD can decrease the rate of hydrolysis. mdpi.com
Photochemical Degradation Processes
Atorvastatin is sensitive to light, and its exposure to sunlight or UV radiation can lead to the formation of several photoproducts. researchgate.netresearchgate.net This degradation is a significant pathway for the transformation of the drug in the environment. scirp.org
Self-Sensitized Photo-oxygenation Leading to Lactam Ring Formation and Alkyl/Aryl Shifts
The photochemical degradation of atorvastatin in aqueous solutions is often a self-sensitized photo-oxygenation process. researchgate.netcore.ac.ukunina.it This process involves the absorption of light by the atorvastatin molecule, which then transfers energy to molecular oxygen to form singlet oxygen. sci-hub.se This reactive oxygen species then mediates the photo-oxygenation of the drug. sci-hub.se The involvement of oxygen is confirmed by the observation that the drug remains unchanged when irradiated under an argon atmosphere. sci-hub.seresearchgate.net
A key outcome of this photo-oxygenation is the oxidation of the pyrrole (B145914) ring, which is followed by an alkyl or aryl group shift, leading to the formation of a lactam ring. researchgate.netcore.ac.ukunina.it A proposed mechanism involves the addition of singlet oxygen and the formation of an epoxide intermediate. researchgate.netunina.it
Identification and Characterization of Photoproducts
Several photoproducts of atorvastatin have been isolated and identified using techniques like NMR and mass spectrometry. sci-hub.seunina.it The primary photoproducts feature a pyrrol-2(3H)-one system, which is a lactam ring, resulting from the oxidation of the pyrrole moiety and a subsequent alkyl or aryl shift. researchgate.net
One of the identified photoproducts is Atorvastatin Pyrrolidone Lactone. chemicalbook.comnaarini.com Further degradation can occur, for example, through the lactonization of the dihydroxy heptanoic acid side chain of a photoproduct to yield another derivative. sci-hub.seunina.it Another identified photoproduct is a phenanthrene-like compound formed through photochemical electrocyclization and subsequent oxidation. sci-hub.seunina.itscispace.com
Factors Influencing Photostability in Aqueous and Solid-State Media
In the solid state, exposure to UV light in the presence of water vapor and oxygen can induce photo-oxygenation reactions. researchgate.netresearchgate.net The presence of excipients in pharmaceutical formulations can also affect the photodegradation process. researchgate.net Encapsulating atorvastatin in solid lipid nanoparticles has been shown to improve its photostability. nih.gov
Degradation Under Diverse Stress Conditions
The stability of Atorvastatin Lactam Lactone is influenced by various environmental and chemical stressors, leading to its transformation through several pathways.
While the acid-catalyzed degradation of Atorvastatin to its corresponding lactone is well-documented, the specific acid-induced transformations of this compound itself are less characterized. However, studies on related structures provide insight into its likely behavior. Generally, the lactone rings of statins are susceptible to hydrolysis under acidic conditions, which can be a reversible process.
Research involving the forced degradation of Atorvastatin has led to the isolation of various products. In one study, the exposure of an aqueous acetonitrile (B52724) solution of Atorvastatin to sunlight resulted in a photoproduct featuring a lactam ring, identified as ATV-FXA. Subsequent acidification of this solution to a pH of 3 led to the formation and preparation of two different degradation products, designated as ATV-FXA1 and FXA2. This demonstrates that the lactam lactone structure can undergo further transformation under acidic conditions. The identification of these novel products was achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Acid-Induced Degradation Products of an Atorvastatin Lactam Intermediate
| Precursor Compound | Stress Condition | Resulting Degradation Products | Analytical Method |
|---|---|---|---|
| ATV-FXA (photoproduct with lactam ring) | Acidification to pH 3 with phosphoric acid | ATV-FXA1, ATV-FXA2 | HPLC, NMR |
Data sourced from a study on the isolation and structure determination of oxidative degradation products of Atorvastatin.
Atorvastatin and its related compounds, including lactone forms, are recognized as environmental contaminants found in wastewater and surface water. The degradation of these compounds in environmental matrices occurs through both abiotic (non-biological) and biotic (microbial) pathways.
Studies have shown that statins are generally unstable in both water and sludge environments. The rate of degradation is significantly higher in activated sludge compared to water alone, indicating that microbial action plays a crucial role in their breakdown. For instance, the degradation rate for Atorvastatin in sludge was found to be approximately 12 times faster than in pure water. This accelerated degradation is attributed to the diverse enzymatic activities of bacterial species present in the sludge.
Abiotic degradation, particularly photodegradation, is a significant pathway for transformations in water. The exposure of Atorvastatin to sunlight in water can induce photo-oxygenation, leading to the formation of products that contain a lactam ring structure, such as this compound. The persistence of Atorvastatin in sewage has been noted, with only slight decreases in concentration observed over extended storage periods, highlighting its incomplete removal in wastewater treatment plants. While specific kinetic data for this compound is not detailed, the known instability of statin lactone rings suggests it would also be susceptible to hydrolysis and microbial degradation in these environmental matrices.
Table 2: Comparative Degradation Rates of Atorvastatin in Water and Sludge
| Compound | Matrix | Degradation Rate Constant (k) | Degradation Kinetics |
|---|---|---|---|
| Atorvastatin | Pure Water | 1.9 x 10⁻⁸ s⁻¹ | First-Order |
| Atorvastatin | Activated Sludge | 2.2 x 10⁻⁷ s⁻¹ | First-Order |
This table illustrates the significantly faster degradation in sludge, a principle applicable to related compounds like this compound. Data sourced from stability studies of statins in wastewater.
This compound is classified as a key impurity in Atorvastatin pharmaceutical formulations. Its presence is often indicative of degradation of the active pharmaceutical ingredient (API), particularly under the stress of light (photodegradation).
The control of lactone impurities is a major focus in the development of stable Atorvastatin dosage forms. Formulations are often designed with stabilizing
Advanced Analytical Methodologies for Atorvastatin Lactam Lactone Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental in isolating Atorvastatin (B1662188) Lactam Lactone from the parent drug and other related substances. When coupled with advanced detectors, these techniques provide the sensitivity and selectivity required for accurate quantification and impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous determination of Atorvastatin and its metabolites, including the lactone form, in biological matrices like human plasma. rsc.orgnih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.govnih.gov
Researchers have developed and validated numerous LC-MS/MS methods for this purpose. rsc.orgnih.gov These methods typically involve extracting the analytes from the plasma sample, often using protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. rsc.orgnih.gov Separation is commonly achieved on a C18 or phenyl reverse-phase column. rsc.orgnih.gov
Detection is performed using a triple quadrupole mass spectrometer, usually operating in the positive electrospray ionization (ESI+) mode and employing multiple reaction monitoring (MRM). nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for each analyte, which significantly enhances the selectivity and signal-to-noise ratio. For Atorvastatin Lactam Lactone, a common transition monitored is m/z 541.3 → 448.3. rsc.org The use of deuterated internal standards for each analyte helps to ensure accuracy and precision. nih.gov
Validated methods have demonstrated linearity over concentration ranges suitable for clinical studies, typically from 0.05 to 100 ng/mL, with a lower limit of quantitation (LLOQ) often at 0.05 ng/mL. rsc.orgnih.govakjournals.com These methods show good precision and accuracy, with intra- and inter-day variations generally within 15%. rsc.orgnih.govnih.gov The stability of the lactone form is a critical consideration, as it can hydrolyze to the acid form. nih.gov To mitigate this, samples are often handled at reduced temperatures (e.g., 4°C) and the pH of the sample matrix may be adjusted. nih.govemrespublisher.com
Table 1: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) nih.gov |
| Mobile Phase | Gradient of 0.1% acetic acid in water/methanol (B129727) and acetonitrile (B52724)/methanol nih.gov |
| Flow Rate | 0.35 mL/min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.net |
| MRM Transitions (m/z) | |
| Atorvastatin Lactone | 541.3 → 448.3 rsc.org |
| ortho-hydroxy Atorvastatin Lactone | 557.3 → 448.3 rsc.org |
| para-hydroxy Atorvastatin Lactone | 557.3 → 448.3 rsc.org |
| Atorvastatin (Acid) | 559.4 → 440.1 rsc.org |
| ortho-hydroxy Atorvastatin (Acid) | 575.4 → 466.2 rsc.org |
High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MSn) is an indispensable tool for the impurity profiling of Atorvastatin. oup.comijpsdronline.com This combination allows for the separation, detection, and tentative identification of process-related impurities and degradation products, including this compound. oup.comoup.comnih.gov
A typical stability-indicating HPLC method employs a reverse-phase column, such as a C8 or C18, to separate the main component from its impurities. ijpsdronline.comresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile. ijpsdronline.commjcce.org.mk The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For Atorvastatin and its related compounds, detection is commonly performed around 244-247 nm. emrespublisher.comijpsdronline.com
For structural characterization of unknown impurities, the eluent from the HPLC can be directed to a mass spectrometer. ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, providing molecular weight information. researchgate.net Further structural details are obtained through tandem mass spectrometry (MS/MS or MSn), where the molecular ion is fragmented, and the resulting fragmentation pattern is analyzed to elucidate the structure of the impurity. researchgate.net This approach has been successfully used to identify various degradation products of Atorvastatin formed under stress conditions such as acid hydrolysis, oxidation, and photolysis. ijpsdronline.comresearchgate.net For example, under oxidative stress, one of the degradation products identified is the lactone, formed via hydrolysis of the parent drug in the acidic peroxide solution. researchgate.net
Table 2: HPLC Method Parameters for Atorvastatin Impurity Profiling
| Parameter | Value |
|---|---|
| Instrument | HPLC with DAD and ESI-MSn detector ijpsdronline.com |
| Column | YMC Pack ODS-AQ, 250 × 4.6 mm, 3µm ijpsdronline.com |
| Mobile Phase A | 20mM acetate (B1210297) buffer pH 4.5 and acetonitrile (70:30 v/v) ijpsdronline.com |
| Mobile Phase B | Acetonitrile and THF (95:5 v/v) ijpsdronline.com |
| Flow Rate | 0.6 - 0.9 ml/min ijpsdronline.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Quantitation of Metabolites and Impurities
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. rhhz.net A comprehensive analysis using one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques allows for the complete assignment of all proton and carbon signals in the molecule. rhhz.net
In the 1H NMR spectrum of this compound, characteristic signals can be assigned to the protons on the lactone ring, the pyrrole (B145914) core, the aromatic rings, and the isopropyl and phenyl substituents. rhhz.net For instance, the amide proton (N-H) typically appears as a singlet at a low field (around δ 9.83 ppm), while the hydroxyl proton on the lactone ring appears around δ 5.19 ppm; both signals disappear upon D2O exchange. rhhz.net
The 13C NMR spectrum provides information on the carbon framework. Two-dimensional NMR experiments are crucial for confirming these assignments. The 1H-1H COSY (Correlation Spectroscopy) experiment identifies proton-proton coupling networks, helping to trace the connectivity within spin systems, such as the protons on the lactone ring. rhhz.net The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. rhhz.net Finally, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting the different structural fragments of the molecule, such as linking the substituents to the pyrrole ring and the lactone side chain to the pyrrole. rhhz.net Through the combined interpretation of these spectra, the complete and unambiguous structure of this compound can be confirmed. rhhz.net
Table 3: Selected NMR Signal Assignments for this compound (in DMSO-d6) rhhz.net
| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
|---|---|---|
| C-7 (CH2) | 2.33-2.64 | 38.5 |
| C-8 (CH) | 4.07 | 78.4 |
| C-9 (CH2) | 1.75-1.82 | 34.2 |
| C-10 (CH-OH) | 4.49-4.53 | 64.9 |
| C-11 (CH2) | 1.55-1.68 | 41.5 |
| C-33 (CH) | 3.23-3.27 | 25.8 |
| C-34/35 (CH3) | 1.40 (d, 6H) | 21.6 |
| N-26-H | 9.83 (s) | - |
High-Resolution Mass Spectrometry (HRMS) is a key analytical tool for determining the elemental composition of this compound and its related impurities. scirp.orgnih.gov By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the confident assignment of an empirical formula to the molecular ion and its fragments. scirp.org
When coupled with collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), HRMS is used to study the fragmentation pathways of the molecule. scirp.orgscirp.org Analysis of the fragmentation pattern provides valuable structural information. For Atorvastatin, the protonated molecule [M+H]+ at m/z 559.2635 fragments into several characteristic product ions. scirp.org A major fragmentation involves the cleavage of the side chain, leading to a prominent ion at m/z 440, which corresponds to the core pyrrole structure. scirp.orgnih.gov
For Atorvastatin Lactone, the protonated molecule [M+H]+ appears at m/z 541. nih.gov Its fragmentation in positive ion mode also yields characteristic ions. A notable product ion is observed at m/z 448, which can be formed through the loss of a neutral fragment from the lactone ring. rsc.orgnih.gov In negative ion mode, the deprotonated Atorvastatin molecule [M-H]− at m/z 557.2 fragments to produce major ions at m/z 453.2 and 397.2. scirp.org By systematically analyzing these fragmentation patterns, a detailed picture of the molecule's structure can be constructed, which complements the data obtained from NMR spectroscopy. scirp.orgscirp.org
Table 4: Major Fragment Ions of Atorvastatin and its Lactone in ESI-MS/MS
| Compound | Precursor Ion [M+H]+ (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
|---|---|---|---|
| Atorvastatin (Acid) | 559.26 | 440.22 | Loss of the dihydroxyheptanoic acid side chain |
| This compound | 541.3 | 448.0 | Loss from the lactone ring structure |
| Atorvastatin (Acid) | 559.26 | 292.15 | C20H19FN+ |
Vibrational and electronic spectroscopy provide complementary information for the structural confirmation and analysis of this compound.
Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTRaman) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. asianpubs.orgresearchgate.net The FTIR spectrum of Atorvastatin Calcium shows characteristic absorption bands corresponding to O-H stretching (around 3063-3250 cm-1), N-H stretching of the amide group (around 3365 cm-1), and C=O stretching vibrations. asianpubs.org The presence of the lactone ring in this compound would be expected to show a characteristic C=O stretching band at a higher frequency (typically ~1735-1750 cm-1) compared to the carboxylic acid C=O stretch in the parent drug. The spectra also reveal bands related to C-H stretching and various deformations in the aromatic and aliphatic parts of the molecule. asianpubs.org Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. asianpubs.orgnih.gov These techniques are valuable for confirming the presence of key functional groups and can be used to monitor changes in the molecule's structure, for instance, during degradation studies. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the molecule. asianpubs.orgresearchgate.net The UV-Vis spectrum of Atorvastatin in methanol typically exhibits absorption maxima around 246 nm, which is attributed to the π→π* transitions within the conjugated system of the pyrrole and aromatic rings. asianpubs.orgresearchgate.net This technique is often used for quantitative analysis in HPLC detection (as in DAD) and for monitoring the stability of the drug under various conditions. emrespublisher.com Changes in the UV spectrum, such as shifts in the absorption maximum or changes in absorbance, can indicate degradation or chemical modification of the chromophore. nih.gov
Table 5: Key Vibrational and Electronic Spectral Data for Atorvastatin
| Spectroscopy | Wavenumber (cm-1) / Wavelength (nm) | Assignment |
|---|---|---|
| FTIR | 3365 | N-H Stretching (Amide) asianpubs.org |
| 3063-3250 | O-H Stretching asianpubs.org | |
| ~1740 (expected for lactone) | C=O Stretching (Lactone) | |
| FTRaman | 3352 | N-H Stretching asianpubs.org |
| 1276-1299 | O-H Deformation asianpubs.org |
| UV-Vis | ~246 nm (in Methanol) | π→π* transition in conjugated system researchgate.net |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Method Validation and Quantitative Analysis Standards
The reliable quantification of this compound, a critical impurity and metabolite of Atorvastatin, hinges on the development and rigorous validation of sensitive and specific analytical methods. ajpaonline.com Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. nih.gov This process is fundamental for both pharmaceutical quality control and research applications. ajpaonline.comnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed techniques for the determination of Atorvastatin and its related substances, including the lactam lactone derivative. ajpaonline.comnih.gov
Assessment of Linearity, Accuracy, Precision, and Limits of Quantitation
Method validation for this compound involves assessing several key parameters to establish the method's performance characteristics. These parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the simultaneous quantitation of this compound and other related compounds, methods have demonstrated excellent linearity. nih.gov One LC-MS/MS method showed a linear calibration curve over a concentration range of 0.05 to 100 ng/mL, with a coefficient of determination (R²) of ≥ 0.9975. nih.gov Another study reported a linear range from 0.5 to 200 ng/mL for six analytes including the lactone form. nih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by analyzing samples with known concentrations of the analyte. pnrjournal.com For this compound, methods have shown high accuracy. nih.govnih.gov One validated LC-MS/MS method reported a mean percent accuracy between 85% and 115%. nih.gov Another study found that the deviations from the nominal concentrations were within 15%, demonstrating good accuracy. nih.gov A separate analysis using an HPLC method determined the mean recovery for Atorvastatin Lactone to be 102.33 ± 4.12%. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (C.V.). pnrjournal.com For this compound, validated methods have demonstrated high precision. nih.govnih.gov An LC-MS/MS assay showed an intra- and inter-run percent imprecision of ≤ 15%. nih.gov Similarly, another method reported intra-day and inter-day C.V. within 15%. nih.gov
Limits of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For trace-level analysis of impurities like this compound, a low LOQ is crucial. Sensitive LC-MS/MS methods have achieved low LOQs for this compound. nih.govnih.gov One method established a lower limit of quantitation (LLQ) of 0.05 ng/mL. nih.gov Another achieved an LLQ of 0.5 ng/mL. nih.gov A different HPLC-ESI-MSn method reported quantification limits for various atorvastatin-related impurities, including the lactone, to be in the range of 21.5–70.8 ng/mL. researchgate.netemrespublisher.com
Table 1: Summary of Method Validation Parameters for this compound
| Parameter | Method | Reported Value(s) | Source(s) |
| Linearity | LC-MS/MS | 0.05 - 100 ng/mL (R² ≥ 0.9975) | nih.gov |
| LC-MS/MS | 0.5 - 200 ng/mL | nih.gov | |
| Accuracy | LC-MS/MS | 85% - 115% | nih.gov |
| LC-MS/MS | Deviation from nominal concentration < 15% | nih.gov | |
| HPLC | 102.33 ± 4.12% (mean recovery) | researchgate.net | |
| Precision | LC-MS/MS | ≤ 15% (intra- and inter-run imprecision) | nih.gov |
| LC-MS/MS | < 15% (intra-day and inter-day C.V.) | nih.gov | |
| Limit of Quantitation (LOQ) | LC-MS/MS | 0.05 ng/mL | nih.gov |
| LC-MS/MS | 0.5 ng/mL | nih.gov | |
| HPLC-ESI-MSn | 21.5 - 70.8 ng/mL | researchgate.netemrespublisher.com |
Application in Impurity Distribution and Control During Manufacturing
The control of impurities is a critical aspect of the manufacturing process for any active pharmaceutical ingredient (API), including atorvastatin. google.com The distribution and level of impurities depend significantly on the synthesis route and the specific parameters of the manufacturing process. this compound is a known process-related impurity that must be monitored and controlled to ensure the final product meets pharmacopoeial purity standards. researchgate.netgoogle.com
Validated analytical methods, as described in the previous section, are essential tools for monitoring impurity distribution at various stages of production. These methods allow manufacturers to quantify the levels of this compound and other related substances, ensuring they remain below specified limits. ajpaonline.com
Metabolic Investigations and Pharmacokinetic Modeling of Atorvastatin Lactone
Enzymatic Biotransformation Pathways
The metabolic fate of atorvastatin (B1662188) lactone is intricately linked with that of its parent compound, atorvastatin acid. The biotransformation of atorvastatin involves a series of enzymatic reactions, leading to the formation of various metabolites, including the lactone form.
Role of Cytochrome P450 Isoenzymes (CYP3A4) in Oxidative Metabolism
The primary pathway for the metabolism of atorvastatin and its lactone is through oxidation by cytochrome P450 (CYP) isoenzymes, predominantly CYP3A4. drugbank.comnih.govoup.commdpi.com This process occurs in the liver and the gut wall. drugbank.com Both atorvastatin acid and atorvastatin lactone are substrates for CYP3A4, which hydroxylates them to form ortho- and para-hydroxylated metabolites. drugbank.comnih.gov These hydroxylated metabolites are also pharmacologically active. oup.com
Table 1: Comparative in vitro metabolism of Atorvastatin Acid and Atorvastatin Lactone by CYP3A4
| Parameter | Atorvastatin Acid | Atorvastatin Lactone | Fold Difference (Lactone vs. Acid) |
|---|---|---|---|
| Km (µM) for p-hydroxy formation | 25.6 ± 5.0 | 1.4 ± 0.2 | ~18x lower (higher affinity) |
| Km (µM) for o-hydroxy formation | 29.7 ± 9.4 | 3.9 ± 0.2 | ~7.6x lower (higher affinity) |
| Intrinsic Clearance (CLint) for p-hydroxy formation (µL/min/mg) | 35.5 ± 48.1 | 2949 ± 3511 | ~83x higher |
| Intrinsic Clearance (CLint) for o-hydroxy formation (µL/min/mg) | 45.8 ± 59.1 | 923 ± 965 | ~20x higher |
Data from in vitro studies with human liver microsomes. nih.gov
Contribution of UGT Enzymes and Acylglucuronide Intermediates in Lactone Formation
The formation of atorvastatin lactone from atorvastatin acid is not a direct conversion but is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes through the formation of an acyl glucuronide intermediate. mdpi.comnih.govnih.gov This enzymatic lactonization is a major pathway in humans. mdpi.com The process involves the conjugation of atorvastatin acid to form an acyl-β-D-glucuronide, which then undergoes spontaneous cyclization to the lactone form with the elimination of the glucuronic acid moiety. mdpi.com
Several UGT isoenzymes are involved in this process, including UGT1A1, UGT1A3, and UGT2B7. mdpi.com Among these, UGT1A3 is the major contributor to atorvastatin glucuronidation and subsequent lactonization, exhibiting significantly higher activity than other isoforms. mdpi.comnih.gov The kinetics of atorvastatin glucuronidation are non-linear. mdpi.com Genetic variations in the UGT1A locus can influence the rate of lactonization. mdpi.comnih.gov
Table 2: Kinetic Parameters for Atorvastatin Glucuronidation by UGT Isoenzymes
| UGT Isoenzyme | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|
| UGT1A3 | 4 | 2280 |
| UGT2B7 | 20 | 120 |
Data from in vitro studies. mdpi.com
Hydrolysis Mediated by Esterases (e.g., Paraoxonase 1 and 3)
The interconversion between atorvastatin lactone and atorvastatin acid is a reversible process. The hydrolysis of the lactone back to the active acid form can occur non-enzymatically at a pH greater than 6, but it is also catalyzed by enzymes. mdpi.com Key enzymes involved in this hydrolysis are plasma esterases and paraoxonases (PONs), specifically PON1 and PON3. mdpi.comreactome.orgnih.gov
Studies have identified PON1 and PON3 as major enzymes in the human liver responsible for the hydrolysis of atorvastatin lactone. reactome.orgnih.gov Research on a human liver bank showed a significant correlation between the rate of microsomal atorvastatin lactone hydrolysis and the protein expression of both PON1 and PON3. nih.gov This indicates that both enzymes contribute significantly to this metabolic step. nih.gov Genetic polymorphisms and non-genetic factors can affect the expression and activity of PON1 and PON3, thereby influencing the rate of atorvastatin lactone hydrolysis. nih.govnih.gov
Interconversion and Equilibrium with Atorvastatin Acid in Biological Systems, e.g., Plasma
In biological systems such as plasma, atorvastatin acid and atorvastatin lactone exist in a dynamic equilibrium. drugbank.comresearchgate.net This interconversion is pH-dependent, with lactonization favored in acidic environments and hydrolysis favored in more neutral or basic conditions. mdpi.comrsc.org While non-enzymatic conversion can occur, the enzymatic pathways involving UGTs for lactonization and esterases/paraoxonases for hydrolysis are predominant at physiological pH. mdpi.com
Population Pharmacokinetic Modeling and Simulation for Atorvastatin Lactone Metabolites
Population pharmacokinetic (PopPK) models have been developed to describe the concentration-time data of atorvastatin acid and its lactone metabolite. researchgate.netnih.gov These models are essential for understanding the variability in drug exposure among individuals and for identifying factors that influence the pharmacokinetics of both the parent drug and its metabolites.
Typically, the pharmacokinetics of atorvastatin acid are described by a two-compartment model, while a one-compartment model is sufficient for atorvastatin lactone. researchgate.netnih.govuri.edu These models often include parameters for the interconversion between the acid and lactone forms. researchgate.net
Parameters Influencing Systemic Exposure and Clearance of Atorvastatin Lactone
Several factors have been identified that influence the systemic exposure and clearance of atorvastatin lactone. Population pharmacokinetic studies have revealed that patient characteristics and genetic factors can significantly affect the disposition of this metabolite. nih.govuri.edu
One important factor is liver function, as indicated by the association between aspartate transaminase (AST) levels and the apparent total body clearance of atorvastatin lactone. researchgate.netnih.gov In patients with kidney transplants, the clearance of the lactone metabolite was found to be reduced by 50% compared to non-transplant patients, potentially increasing the risk of myotoxicity. uri.edu Genetic polymorphisms in genes encoding drug transporters, such as SLCO1B1, and metabolizing enzymes can also contribute to inter-individual variability in atorvastatin lactone exposure. nih.govresearchgate.net For instance, the SLCO1B1 c.521T>C variant is a major determinant of atorvastatin systemic exposure. nih.gov Furthermore, factors like age and body mass index have been shown to influence the pharmacokinetics of atorvastatin and its lactone. nih.govresearchgate.net
Table 3: Mean Pharmacokinetic Parameters for Atorvastatin Lactone from a Population Pharmacokinetic Study
| Parameter | Mean Value | Relative Standard Error (%) |
|---|---|---|
| Apparent clearance to atorvastatin acid | 24 L/h | 154 |
| Apparent total body clearance | 116 L/h | 9.5 |
| Apparent volume of distribution | 137 L | 33.7 |
Data from a study in 26 subjects. researchgate.netnih.gov
Influence of Physiological Factors on Lactone Kinetics
Genetic Factors: Genetic variations, particularly in genes encoding drug transporters and enzymes, are primary determinants of pharmacokinetic variability.
SLCO1B1: The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), which facilitates the uptake of atorvastatin and its metabolites into the liver. gbcbiotech.commdpi.com Polymorphisms in this gene that reduce OATP1B1 function can significantly alter plasma concentrations. Studies have shown that individuals with the SLCO1B1 c.521T>C variant (associated with poor transporter function) have markedly increased plasma concentrations of the parent atorvastatin. nih.govhelsinki.fi While the effect on the lactone form can be less direct, there is a tendency toward higher exposure. gbcbiotech.com For instance, one study noted that while not reaching statistical significance, there was a trend towards greater area under the curve (AUC) for atorvastatin lactone in subjects with genotypes corresponding to lower OATP1B1 function. gbcbiotech.com Another study found that poor function SLCO1B1 genotypes were associated with decreased lactone-to-acid AUC ratios. helsinki.fi
ABCB1: The ABCB1 gene (also known as MDR1) encodes the P-glycoprotein efflux transporter. Certain polymorphisms in this gene have been linked to changes in the elimination half-life of atorvastatin and its lactone metabolites. pharmgkb.org A study in a Korean population found that the half-lives of atorvastatin lactone and 2-hydroxyatorvastatin lactone were significantly longer in individuals with the ABCB1 c.2677TT-c.3435TT diplotype. pharmgkb.org
CYP3A4/5: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the oxidative metabolism of atorvastatin. oup.comnih.gov Since the lactone form has a high affinity for CYP3A4, variations in enzyme activity can influence lactone concentrations. uio.no Individuals with CYP3A4 genotypes that lead to intermediate metabolizer status may have a larger AUC for atorvastatin, which can indirectly affect the equilibrium and concentrations of the lactone form. nih.govhelsinki.fi
Other Genetic Variants: Recent genome-wide association studies have identified other genes that may influence lactone kinetics. An intronic variant in the LPP gene (rs1975991) was associated with reduced AUC of atorvastatin lactone. nih.govhelsinki.fi Additionally, variants in the UGT1A gene locus, linked to the UGT1A3 enzyme, were associated with increased exposure to 2-hydroxyatorvastatin lactone. nih.govhelsinki.fi
The following table details the influence of SLCO1B1 genotype on the pharmacokinetics of atorvastatin and its lactone metabolite.
Data compiled from research findings on the impact of SLCO1B1 polymorphisms. gbcbiotech.comnih.gov
Disease States:
Hepatic Impairment: Since the liver is the primary site of atorvastatin metabolism, liver dysfunction can significantly impact pharmacokinetics. oup.comportico.org In patients with hepatic impairment, the exposure to atorvastatin is dramatically increased. portico.org One population pharmacokinetic model identified aspartate transaminase (a liver function marker) as a significant covariate for the apparent total body clearance of atorvastatin lactone, highlighting the importance of liver function in its kinetics. researchgate.net
Renal Impairment: The renal route is of minor importance for the elimination of atorvastatin and its metabolites. nih.gov Studies in patients with varying degrees of renal dysfunction, including those on hemodialysis, have found no clinically significant effect on the plasma concentrations of the parent drug. oup.comnih.gov However, some subtle differences in metabolite processing have been observed. In hemodialysis patients, the levels of inactive lactone metabolites were found to be higher compared with healthy volunteers, although active drug did not accumulate. nih.gov Other research has indicated a significant reduction in the clearance of atorvastatin lactone in kidney transplant recipients, potentially increasing risk. uri.edu
Demographic Factors:
Age: The effect of age on atorvastatin pharmacokinetics has been studied, with some conflicting results. researchgate.net However, a key study found that elderly participants (66-92 years) had a 27.3% greater AUC and a 36.2% longer half-life for total active atorvastatin equivalents compared to younger participants (19-35 years). portico.orgnih.gov This suggests that age-related physiological changes can alter drug disposition, which would also affect the kinetics of the lactone metabolite.
Table of Mentioned Compounds
| Compound Name | Type/Class |
|---|---|
| Atorvastatin | HMG-CoA Reductase Inhibitor (Statin) |
| Atorvastatin Lactone | Inactive Metabolite |
| 2-hydroxyatorvastatin | Active Metabolite |
| 2-hydroxyatorvastatin lactone | Inactive Metabolite |
| 4-hydroxyatorvastatin | Active Metabolite |
| p-hydroxyatorvastatin | Active Metabolite |
| ortho-hydroxy-atorvastatin | Active Metabolite |
| ortho-hydroxy-atorvastatin lactone | Inactive Metabolite |
Theoretical and Computational Chemistry Studies on Atorvastatin Lactam Lactone
Quantum Chemical Calculations (Density Functional Theory) of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving Atorvastatin (B1662188) Lactam Lactone. These studies provide insights into the electronic structure and energetics of the molecules, which are crucial for understanding their reactivity.
The interconversion between the active hydroxy acid form of atorvastatin and its inactive lactone form is a pH-dependent process that has been a primary focus of DFT studies. nih.govrsc.orgresearchgate.net Research has shown that the lactonization-hydrolysis mechanism of atorvastatin can be theoretically investigated using DFT methods. nih.govrsc.orgresearchgate.net Under both mildly acidic and basic conditions, the lactone form of atorvastatin is found to be less stable than its corresponding hydroxy acid form. nih.govrsc.org
Four distinct reaction pathways connecting the hydroxy acid and lactone forms have been identified and analyzed. researchgate.net One-step interconversions under acidic conditions are considered unfavorable under physiological conditions due to a high activation energy barrier of approximately 35 kcal mol⁻¹. nih.govrsc.orgresearchgate.net In the presence of a carboxylic acid, the equilibrium is only slightly shifted toward the lactone, with an energy difference of about 4 kcal mol⁻¹ between the substrate and the product. nih.govrsc.org Conversely, the energy gain for hydrolysis under basic conditions is significant, amounting to 18 kcal mol⁻¹. nih.govrsc.org
The activation energy barriers for the hydrolysis of the lactone have been calculated to be 19 kcal mol⁻¹ in acidic conditions and 6 kcal mol⁻¹ in basic conditions. nih.govrsc.orgresearchgate.net These lower energy barriers for atorvastatin's lactonization and hydrolysis, compared to other statins like fluvastatin, suggest that atorvastatin is a more flexible molecule. nih.govrsc.org This increased flexibility is attributed not only to a greater number of rotatable carbon-carbon single bonds but also to these lower energy barriers for interconversion. nih.govrsc.org
DFT calculations have also been employed to investigate the rotational energy barriers of atorvastatin model compounds. For instance, in a study of atorvastatin model pyrroles, the racemization barrier for one analog was determined to be 21.2 kcal/mol through variable temperature NMR experiments, a value consistent with DFT calculations. mdpi.com The interconversion between P and M atropisomeric conformations was studied by calculating the ground and transition states using DFT with the B3LYP-D3/6–31G(d) level of theory. mdpi.com
Table 1: Calculated Activation and Reaction Energies for Atorvastatin Interconversion
| Reaction Condition | Process | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Acidic | Hydrolysis | 19 nih.govrsc.org | - |
| Basic | Hydrolysis | 6 nih.govrsc.org | -18 nih.govrsc.org |
| Physiological (One-step) | Interconversion | 35 nih.govrsc.org | - |
| Carboxylic Acid Presence | Lactonization | - | 4 nih.govrsc.org |
Molecular Modeling and Conformational Analysis of Atorvastatin Lactam Lactone and Analogs
Molecular modeling and conformational analysis are essential computational techniques used to study the three-dimensional structures and dynamic behavior of molecules like this compound and its analogs. iupac.org These methods provide valuable information on the preferred conformations and the spatial arrangement of atoms, which are critical for understanding molecular interactions and properties. mdpi.comiupac.org
Studies on atorvastatin have revealed its significant conformational flexibility, which is attributed to the presence of multiple rotatable carbon-carbon single bonds. nih.govrsc.org This flexibility is a key factor in its interaction with biological targets. Conformational analysis of atorvastatin enantiomers has been performed using Density Functional Theory (DFT) at the B3LYP/6-31+G* level. researchgate.net These studies have shown that the different stereoisomers have varying stabilities, with the SR form being the most stable. researchgate.net The dihedral angles between the central pyrrole (B145914) ring and the phenyl and p-fluorophenyl rings are crucial in stabilizing the aromatic system. researchgate.net
In the design of novel atorvastatin analogs, such as atropisomeric lactone-atorvastatin prodrugs, conformational and experimental studies are conducted to assess the stability of the chiral axis. mdpi.com Molecular modeling is used to design model compounds and to study their rotational energy barriers. mdpi.com For example, the rotation of the o-tolyl group in an atorvastatin model drives the correlated motion of other substituents. mdpi.com
Furthermore, molecular modeling techniques, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations, have been applied to large sets of atorvastatin analogs to understand their structure-activity relationships as HMG-CoA reductase inhibitors. nih.gov These studies help in identifying the key structural features required for inhibitory activity and in designing new, more potent analogs. nih.gov The results from these computational models indicate that hydrophobic and electrostatic fields are crucial for the activity of these compounds. nih.gov
Table 2: Key Conformational Features of Atorvastatin Analogs
| Feature | Description | Reference |
| Rotational Flexibility | Multiple rotatable C-C single bonds contribute to high flexibility. | nih.govrsc.org |
| Dihedral Angles | The angles between the pyrrole and phenyl rings are critical for stability. | researchgate.net |
| Atropisomeric Stability | The stability of the chiral axis in analogs is assessed via rotational energy barriers. | mdpi.com |
Computational Approaches to Photochemical Reactivity and Stability Prediction
Computational methods are increasingly used to predict the photochemical reactivity and stability of drug molecules, including this compound. sci-hub.se Exposure to light can lead to the degradation of photosensitive drugs, potentially altering their therapeutic efficacy and leading to the formation of harmful photoproducts. sci-hub.seresearchgate.net
Studies have shown that atorvastatin is sensitive to light and can undergo photodegradation. sci-hub.seresearchgate.netscirp.orgresearchgate.net Sunlight irradiation of an aqueous solution of atorvastatin leads to the formation of several photoproducts. sci-hub.seresearchgate.net The proposed mechanism for this photooxygenation involves the formation of endoperoxide and hydroperoxide intermediates, followed by the formation of epoxides and lactam rings, rearrangements, and potential cleavage of the statin side chain. researchgate.net The primary photoproducts often feature a lactam ring, resulting from the oxidation of the pyrrole ring and a subsequent alkyl or aryl shift. sci-hub.seresearchgate.net
Computational studies, often in conjunction with experimental techniques like NMR and mass spectrometry, help in elucidating the structures of these photoproducts and the mechanisms of their formation. sci-hub.se For instance, the photo-oxygenation of atorvastatin in water has been investigated, and a mechanism involving singlet oxygen addition and an epoxide intermediate has been suggested. researchgate.net
The photochemical behavior of atorvastatin is complex and can be influenced by environmental factors. For example, the presence of ferric ions in an aqueous solution can accelerate the photodegradation of atorvastatin. scirp.org Computational models can help to understand the role of such factors in the degradation process. While a comprehensive mechanistic understanding of pharmaceutical photochemical degradation is still developing due to the complexity of the reactions, computational approaches provide valuable insights into the electronic excited states and potential reaction pathways. acs.org
Table 3: Atorvastatin Photoproducts and Proposed Formation Mechanisms
| Photoproduct Type | Proposed Mechanism | Reference |
| Lactam Ring Formation | Oxidation of the pyrrole moiety followed by an alkyl or aryl shift. | sci-hub.seresearchgate.net |
| Epoxide Intermediates | Formed during the photo-oxygenation process. | researchgate.net |
| Lactone of Photoproduct | Lactonization of the γ-hydroxyacid chain of an initial photoproduct. | sci-hub.se |
| Cyclized Products | Photochemical electrocyclization followed by oxidation. | sci-hub.se |
Investigation of Energy Barriers for Chemical Transformations
The investigation of energy barriers is a cornerstone of computational chemistry, providing quantitative insights into the feasibility and rates of chemical reactions. For this compound, the determination of energy barriers for various transformations, such as lactonization, hydrolysis, and conformational changes, is crucial for understanding its chemical behavior.
As previously discussed, DFT calculations have been extensively used to determine the activation energy barriers for the interconversion between the hydroxy acid and lactone forms of atorvastatin. nih.govrsc.org The hydrolysis of the lactone form has an activation energy of 19 kcal mol⁻¹ under acidic conditions and a significantly lower barrier of 6 kcal mol⁻¹ under basic conditions. nih.govrsc.orgresearchgate.net A direct, one-step interconversion between the two forms under physiological conditions is deemed unfavorable due to a high activation barrier of 35 kcal mol⁻¹. nih.govrsc.orgresearchgate.net
In the context of atropisomeric analogs of atorvastatin, computational studies have been vital in estimating the rotational energy barriers, which dictate the configurational stability of the chiral axis. mdpi.com For a series of atorvastatin model pyrroles, DFT calculations were used to estimate the rotational energy barriers for different aryl substituents at position 3. mdpi.com These calculations showed that while some analogs had barriers too low for stability at physiological temperatures (e.g., 23.4 kcal/mol), others possessed barriers higher than 31 kcal/mol, indicating suitability for biological studies. mdpi.com For some compounds, the energy barriers were so high (>36 kcal/mol) that no racemization was observed experimentally even at elevated temperatures. mdpi.com
These computational findings on energy barriers are often validated by experimental data, such as kinetic experiments and variable temperature NMR, confirming the reliability of the theoretical models. mdpi.com The study of these energy barriers is not only fundamental to understanding the intrinsic properties of the molecule but also has practical implications for drug design and formulation, where stability and reactivity are key considerations.
Table 4: Calculated Energy Barriers for Atorvastatin Transformations
| Transformation | Condition | Calculated Energy Barrier (kcal/mol) | Reference |
| Lactone Hydrolysis | Acidic | 19 | nih.govrsc.org |
| Lactone Hydrolysis | Basic | 6 | nih.govrsc.org |
| Hydroxy Acid-Lactone Interconversion | Physiological (one-step) | 35 | nih.govrsc.org |
| Atropisomeric Interconversion (Model 1a) | - | 21.2 (experimental), consistent with DFT | mdpi.com |
| Atropisomeric Interconversion (Model 1c, 1d) | - | >36 | mdpi.com |
Advanced Research Perspectives and Methodological Innovations
Development of Enhanced Analytical Techniques for Trace Analysis and Real-Time Monitoring of Atorvastatin (B1662188) Lactam Lactone
The accurate detection and quantification of Atorvastatin Lactam Lactone, even at trace levels, are paramount for ensuring the safety and efficacy of atorvastatin drug products. Researchers have developed a suite of sophisticated analytical techniques to meet this challenge.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of atorvastatin and its impurities. researchgate.netoup.comresearchgate.net Modern HPLC methods often utilize C18 or C8 columns and employ gradient elution with mobile phases typically consisting of acetonitrile (B52724) and buffered aqueous solutions. researchgate.netmedcraveonline.com These methods are designed to achieve high resolution, separating this compound from the active pharmaceutical ingredient (API) and other related substances. researchgate.netmedcraveonline.com The development of rapid HPLC methods, with run times of less than 15 minutes, has significantly expedited the analytical process compared to older, more time-consuming pharmacopoeial methods. mdpi.com
For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool. researchgate.netnih.gov LC-MS/MS methods offer lower limits of quantification (LOQ), often in the range of nanograms per milliliter (ng/mL), making them ideal for trace analysis in complex matrices like human plasma. researchgate.netnih.govresearchgate.net These techniques allow for the simultaneous quantification of atorvastatin, its metabolites, and the lactone impurity. researchgate.netnih.gov
The following table summarizes key parameters of various analytical methods used for the analysis of this compound and related compounds:
Interactive Data Table: Analytical Methods for Atorvastatin and Impurities| Technique | Column | Mobile Phase Components | Detection | Key Advantages | Reference |
|---|---|---|---|---|---|
| HPLC | C18, C8 | Acetonitrile, Phosphate Buffer, Acetate (B1210297) Buffer | UV | Robust, reliable, widely available | medcraveonline.com, researchgate.net |
| Rapid HPLC | Core-shell silica-based | Acetonitrile, Phosphate Buffer | UV | Significantly reduced analysis time | mdpi.com |
| LC-MS/MS | Zorbax-SB Phenyl | Acetonitrile, Methanol (B129727), Acetic Acid | MS/MS | High sensitivity and specificity for trace analysis | researchgate.net, nih.gov |
| HPLC-DAD-ESI/MS | Not Specified | Not Specified | DAD, ESI/MS | Structural characterization of impurities | researchgate.net |
While significant progress has been made in laboratory-based analysis, the development of real-time monitoring techniques for this compound formation remains an area of active research. The implementation of portable and microfluidic systems, potentially integrated with UV-Vis spectrophotometry or other spectroscopic methods, could enable on-site and continuous monitoring during drug manufacturing and storage. jneonatalsurg.com
Rational Design Strategies for Modulating Lactam Lactone Formation in Synthesis and Storage
Controlling the formation of this compound is a critical objective in both the synthesis and storage of atorvastatin. This involves a deep understanding of the chemical pathways leading to its formation and the implementation of strategies to mitigate this process.
The formation of the lactone is an intramolecular cyclization reaction that is influenced by factors such as pH and the presence of certain catalysts. mdpi.com Atorvastatin is more susceptible to degradation in acidic conditions, which can facilitate the formation of the lactone. researchgate.netmdpi.com Therefore, maintaining a stable pH environment is crucial during both synthesis and in the final drug formulation.
Rational design strategies in medicinal chemistry can be employed to modify the atorvastatin molecule itself to reduce its propensity for lactonization. biomedres.us This could involve introducing specific chemical groups that sterically hinder the cyclization reaction or alter the electronic properties of the molecule to disfavor the reaction. biomedres.us For instance, replacing a lactone ring with a bioisostere like a cyclic urea (B33335) or carbamate (B1207046) can sometimes maintain biological activity while improving metabolic stability. biomedres.us
Formulation strategies also play a vital role. The use of excipients that create a stable microenvironment around the drug molecule can help prevent degradation. For example, the discovery of a more stable crystalline form of atorvastatin calcium (Form I) during late-stage development offered significant advantages over the amorphous form, including improved chemical stability. crystalpharmatech.com The choice of appropriate coatings and packaging materials that protect the drug product from heat, light, and moisture is also essential. crystalpharmatech.com
Advanced Computational Simulations for Predicting Complex Chemical Behavior and Interactions
Computational modeling has become an indispensable tool for understanding the chemical behavior of pharmaceutical compounds at a molecular level. ijrpr.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structure, stability, and reactivity of this compound.
DFT calculations can be used to study the electronic structure and thermodynamic properties of the different enantiomers of atorvastatin and its lactone form. researchgate.net Such studies can help to understand the relative stabilities of these molecules and the energy barriers associated with their interconversion. researchgate.net
Molecular dynamics simulations can model the behavior of atorvastatin and its impurities in different environments, such as in solution or within the active site of its target enzyme, HMG-CoA reductase. ijrpr.comnih.gov These simulations can reveal key interactions that stabilize the drug-enzyme complex and can be used to predict how modifications to the drug molecule might affect its binding affinity and activity. ijrpr.comnih.gov For example, MD simulations have been used to identify key amino acid residues in the HMG-CoA reductase binding site that interact with atorvastatin. nih.gov
Physiologically-based pharmacokinetic (PBPK) modeling is another computational approach that can be used to predict the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin and its metabolites, including the lactone. nih.gov These models can incorporate in vitro data on acid-to-lactone conversion to better predict the in vivo pharmacokinetics of the drug. nih.gov
Integrated Approaches in Understanding Atorvastatin Chemical Biology and Impurity Control
A comprehensive understanding of this compound requires an integrated approach that combines analytical chemistry, synthetic chemistry, computational modeling, and chemical biology.
The chemical biology of atorvastatin involves not only its interaction with its primary target, HMG-CoA reductase, but also its metabolism by enzymes such as cytochrome P450 3A4 and its interaction with drug transporters. nih.gov The lactone form of atorvastatin, while considered inactive as an HMG-CoA reductase inhibitor, can be hydrolyzed back to the active acid form and may have its own distinct biological properties and interactions. medchemexpress.com For instance, studies have shown that atorvastatin metabolites, including the lactone, can act as ligands for the pregnane (B1235032) X receptor (PXR), which regulates the expression of drug-metabolizing enzymes and transporters. nih.gov
An integrated approach to impurity control involves:
Proactive Identification: Utilizing advanced analytical techniques to identify and characterize potential impurities like this compound early in the drug development process. nih.gov
Mechanistic Understanding: Employing synthetic and computational methods to understand the mechanisms of impurity formation. researchgate.netresearchgate.net
Strategic Control: Implementing rational design and formulation strategies to minimize impurity formation during synthesis and storage. newdrugapprovals.orgiqpc.com
Biological Relevance: Investigating the chemical biology of impurities to understand their potential impact on safety and efficacy.
By integrating these diverse research areas, a more complete picture of this compound can be obtained, leading to the development of safer and more effective atorvastatin drug products.
Q & A
Q. What analytical methods are recommended for quantifying atorvastatin lactone and its metabolites in biological matrices?
To quantify atorvastatin lactone and its metabolites (e.g., ortho- and para-hydroxy derivatives), reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. Key steps include:
- Sample preparation : Protein precipitation with acetonitrile or methanol to isolate metabolites from plasma/serum .
- Chromatographic separation : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve lactone, acid, and hydroxylated metabolites .
- Detection : Electrospray ionization (ESI) in positive ion mode for lactone forms and negative mode for acid metabolites. Validate methods for specificity, linearity (1–100 ng/mL), and precision (<15% RSD) .
Q. How do pH conditions influence the stability and interconversion of atorvastatin lactone and its acid form?
The lactone–acid equilibrium is pH-dependent:
- Below pH 3 : Lactone formation is favored due to acid catalysis (Keq ≈ 0.4–0.6). Stability studies in simulated gastric fluid show >90% lactone retention after 24 hours .
- pH 6–7 : Hydrolysis dominates, converting lactone to the active acid form. Use phosphate buffers (pH 6.8) to mimic physiological conditions and track degradation kinetics via HPLC .
- Experimental design : Pre-equilibrate solutions at target pH and monitor lactone/acid ratios using validated stability-indicating assays .
Q. What is the role of lactone metabolites in HMG-CoA reductase inhibition and toxicity?
While the acid forms (ortho- and para-hydroxy atorvastatin) account for ~70% of HMG-CoA reductase inhibition, lactones are pharmacologically inactive. However, lactones may contribute to statin-induced myotoxicity via mitochondrial dysfunction. Methodologically:
- In vitro assays : Compare lactone and acid forms in myocyte viability assays (e.g., LDH release, ATP depletion) .
- Metabolite tracking : Use radiolabeled atorvastatin to quantify lactone accumulation in muscle tissue .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., CYP3A5, SLCO1B1) affect atorvastatin lactone pharmacokinetics?
- CYP3A5*1 carriers : Show 36% lower lactone AUC compared to nonexpressors due to enhanced metabolism. Use genotyping (TaqMan assays) to stratify subjects in pharmacokinetic studies .
- SLCO1B1 rs4149056 : The C allele reduces hepatic uptake of lactone, increasing plasma exposure. Adjust dose in pharmacogenomic cohorts using multivariable regression models (e.g., covariates: age, BMI, concurrent inhibitors) .
Q. What experimental approaches resolve contradictions in lactone-mediated toxicity vs. metabolic inactivity?
Contradictions arise from lactone’s dual role as a prodrug and toxicant. To address this:
Q. How do drug-drug interactions (DDIs) with antiretrovirals (ARVs) alter atorvastatin lactone exposure?
- CYP3A4 inhibitors (e.g., ritonavir) : Increase lactone AUC by 180% via metabolic inhibition. Simulate DDIs using PBPK models (e.g., Simcyp) with parameters from Table 2 (CYP3A4 kinetics in nanodiscs) .
- CYP3A4 inducers (e.g., efavirenz) : Reduce lactone AUC by 44%. Validate with clinical studies measuring lactone/acid ratios before and after ARV coadministration .
Q. What advanced analytical techniques improve lactone quantification in complex matrices?
- LC-NMR : Resolves structural isomers (e.g., 2-hydroxy vs. 4-hydroxy lactone) by coupling chromatographic separation with nuclear magnetic resonance .
- High-resolution MS (HRMS) : Differentiates lactone from isobaric interferences using exact mass (e.g., m/z 540.2424 for C33H33FN2O4+) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
